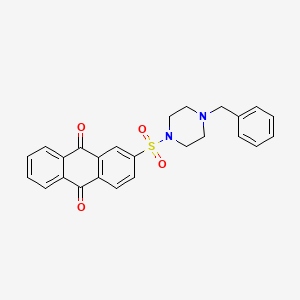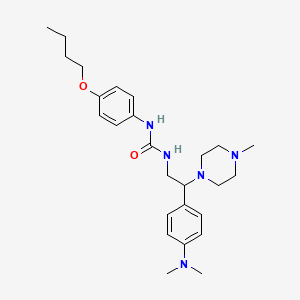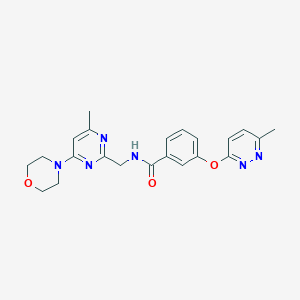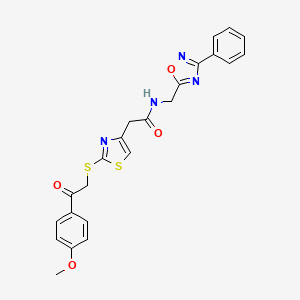![molecular formula C21H14F3N5O B2518211 N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide CAS No. 1251582-20-3](/img/structure/B2518211.png)
N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Antidiabetic Activity Analysis
The study titled "Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides" explores the synthesis of a series of benzothiazol-2-yl benzenesulfonamide derivatives and their potential antidiabetic effects. The compounds were tested in a non-insulin-dependent diabetes mellitus rat model, with some showing significant reductions in plasma glucose levels. The compounds were also evaluated as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), with the most active compounds demonstrating potential hydrogen bond interactions with catalytic amino acid residues in the enzyme's crystal structure .
Synthesis Analysis
In the paper "Benzhydrylamines via base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides--advanced intermediates for the synthesis of nitrogenous heterocycles," the authors describe a method for synthesizing benzhydrylamines through intramolecular arylation. This process requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the C-arylation. The resulting benzhydrylamines serve as advanced intermediates for the creation of nitrogenous heterocycles, such as indazole oxides and quinazolines .
Molecular Structure Analysis
The molecular structure of N-(3-Methoxybenzoyl)benzenesulfonamide was elucidated through various techniques, including IR, 1H-NMR, 13C-NMR, and elemental analysis, as reported in "Synthesis, Characterization and X-ray Diffraction Studies on N-(3-Methoxybenzoyl)benzenesulfonamide." X-ray diffraction studies confirmed the compound's crystallization in the trigonal crystal system with specific unit cell parameters. The asymmetric unit contained three molecules with dihedral angles between the benzene rings. The crystal structure was found to be stabilized by N-H…O hydrogen bonds, C-H…O, and C-H…π interactions .
Chemical Reactions Analysis
The paper "Synthesis, Anti–HIV, and Antifungal Activity of New Benzensulfonamides Bearing the 2,5-Disubstituted-1,3,4-Oxadiazole Moiety" details the synthesis of novel benzenesulfonamides with 1,3,4-oxadiazole moieties. These compounds were prepared through the reaction of alkyl carboxylic acid hydrazides with CS2 and KOH. A new approach involving Et3N and dimethylaminopyridine was used to synthesize secondary benzenesulfonamides and bis-benzenesulfonamides. The synthesized compounds were characterized and screened for anti-HIV and antifungal activities .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide," they do provide insights into the properties of related compounds. For instance, the antidiabetic activity paper and the anti-HIV and antifungal activity paper suggest that the sulfonamide group plays a crucial role in the biological activity of these compounds. The molecular structure analysis indicates that hydrogen bonding and other non-covalent interactions are important for the stability of these molecules. These properties could be extrapolated to provide a preliminary understanding of the physical and chemical properties of the compound .
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound demonstrated excellent properties as a photosensitizer for photodynamic therapy, showing good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Abbassi et al. (2014) prepared new N-[6-indazolyl]arylsulfonamides with significant antiproliferative and apoptotic activities against human tumor cell lines, indicating their potential as anticancer agents. These compounds, particularly N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide, showed potent activity against ovarian carcinoma and lung adenocarcinoma cell lines (Abbassi et al., 2014).
Synthesis and Evaluation of Potential Anticancer Agents
- Tsai et al. (2016) explored aminothiazole-paeonol derivatives, evaluating their anticancer effect on various cancer cell lines. Among these, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide exhibited the most potent inhibitory activity, offering a promising basis for developing anticancer agents for gastrointestinal adenocarcinoma (Tsai et al., 2016).
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O/c22-15-8-7-13(17(24)10-15)12-26-21(30)19-20(14-4-3-9-25-11-14)29(28-27-19)18-6-2-1-5-16(18)23/h1-11H,12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYCAFITCQFPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)


![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2518145.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)